N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide
Description
N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a pyridazine-based small molecule featuring a carboxamide linkage between a benzyl group and a pyridin-2-yl substituent, with a piperidine ring at the 6-position of the pyridazine core. Pyridazine derivatives are known for their pharmacological relevance, including interactions with central nervous system (CNS) targets and oncogenic kinases .
Properties
IUPAC Name |
N-benzyl-6-piperidin-1-yl-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(19-12-13-21(25-24-19)26-15-7-2-8-16-26)27(20-11-5-6-14-23-20)17-18-9-3-1-4-10-18/h1,3-6,9-14H,2,7-8,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRCVNHDQDALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution reactions where piperidine is introduced to the pyridazine core.
Attachment of the benzyl and pyridin-2-yl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate benzyl and pyridinyl halides or boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.
Substitution: Halogenated derivatives and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound’s pyridazine core distinguishes it from related heterocyclic systems (e.g., imidazo[1,2-b]pyridazines). For example, N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ((R)-IPMICF16), described in the provided evidence, shares a carboxamide group but replaces pyridazine with an imidazo[1,2-b]pyridazine scaffold. This modification enhances π-π stacking interactions in kinase binding pockets, improving target affinity .
| Feature | Target Compound | (R)-IPMICF16 |
|---|---|---|
| Core Structure | Pyridazine | Imidazo[1,2-b]pyridazine |
| Substituents | Benzyl, pyridin-2-yl, piperidine | 3-Fluoro-4-methoxyphenyl, fluorophenyl-pyrrolidine |
| Pharmacokinetic Profile | Limited data (predicted high lipophilicity) | Enhanced blood-brain barrier penetration |
Functional Group Impact
- Piperidine vs.
- Benzyl vs. Fluorinated Aromatic Groups : The benzyl group in the target compound lacks the electron-withdrawing fluorine atoms present in (R)-IPMICF16, which may reduce metabolic stability and target selectivity .
Binding Affinity and Selectivity
While direct data for N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide are unavailable, structural analogs like (R)-IPMICF16 exhibit nanomolar affinity for Tropomyosin Receptor Kinase (Trk) family proteins. Computational modeling suggests that the pyridazine core in the target compound may exhibit weaker Trk binding due to reduced aromatic surface area compared to fused imidazo-pyridazine systems .
Biological Activity
N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
This compound exhibits its biological effects primarily through:
- Receptor Modulation : It acts as an antagonist at various receptors, including chemokine receptors, which play crucial roles in immune response and inflammation.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation by inhibiting key enzymes in the arachidonic acid pathway. |
| Antitumor | Shows potential antiproliferative effects against several cancer cell lines, including MDA-MB-231. |
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
-
Antitumor Activity :
- In vitro studies revealed that this compound exhibits antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The IC50 values were significantly lower compared to control groups, indicating strong potential for development as an anticancer agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Ring : Essential for receptor binding and modulation.
- Pyridine Moiety : Contributes to the overall stability and interaction with biological targets.
- Benzyl Group : Enhances lipophilicity, improving cellular uptake.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide?
The synthesis typically involves multi-step reactions starting with pyridazine or pyridine precursors. For example:
- Nucleophilic substitution : Piperidine may be introduced via SN2 reactions at the pyridazine C6 position, as seen in analogous piperidinyl-pyridazine derivatives .
- Amide coupling : The benzamide and pyridin-2-yl groups are often attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Protection/deprotection strategies : Protecting groups (e.g., tert-butyloxycarbonyl) may shield reactive amines during synthesis, followed by acidic deprotection .
Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Key techniques include:
- NMR spectroscopy : H and C NMR verify substituent positions, with piperidine protons appearing as multiplet signals (~1.5–2.5 ppm) and pyridazine/pyridine aromatic protons as distinct doublets .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for related pyridazine-3-amine derivatives .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H] ions) .
Quality Control: Purity (>95%) is assessed via HPLC with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a Central Composite Design (CCD) optimizes coupling reactions by balancing steric and electronic effects .
- Flow chemistry : Continuous-flow systems enhance reproducibility and heat management in exothermic steps (e.g., amide bond formation) .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-couplings if aryl halide intermediates are involved .
Data Analysis: Fit yield data to response surface models (e.g., quadratic equations) to identify optimal conditions .
Advanced: How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay protocols (IC50 vs. Ki values). Standardize assays using guidelines like NIH’s Assay Guidance Manual .
- Compound purity : Impurities >5% (e.g., residual solvents) can skew results. Re-test batches after repurification via preparative HPLC .
- Metabolic stability : Liver microsome assays (e.g., human vs. rodent) reveal species-specific degradation, explaining potency discrepancies .
Case Study: Trifluoromethyl substituents (as in similar compounds) improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Advanced: What computational methods predict the compound’s target interactions and ADMET properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). Pyridazine’s planar structure favors π-π stacking in hydrophobic pockets .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. Piperidine’s basicity may enhance solubility but reduce CNS penetration .
- MD simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen®) to measure inhibition of kinases like EGFR or VEGFR2 .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50 values to positive controls (e.g., doxorubicin) .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine thermodynamic solubility, critical for in vivo translation .
Advanced: How can structure-activity relationship (SAR) studies enhance target selectivity?
- Substituent variation : Modify the benzyl or pyridin-2-yl groups to probe steric effects. For instance, electron-withdrawing groups (e.g., -CF3) may enhance affinity but alter metabolic pathways .
- Bioisosteric replacement : Replace piperidine with morpholine to reduce off-target binding to sigma receptors .
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended targets .
Advanced: What strategies stabilize the compound against degradation in formulation studies?
- pH optimization : Formulate at pH 4–5 (citrate buffer) to prevent hydrolysis of the amide bond .
- Lyophilization : Freeze-dry with cryoprotectants (e.g., trehalose) for long-term storage .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation pathways via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
